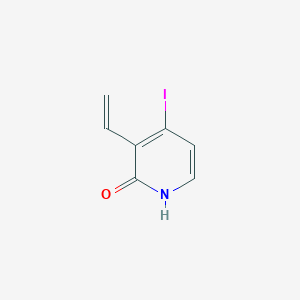

3-Ethenyl-4-iodopyridin-2-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESYLNJCDKYRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethenyl-4-iodopyridin-2-OL synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Ethenyl-4-iodopyridin-2-ol

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), an iodine atom, and a vinyl group—makes it a versatile scaffold for further chemical modifications. The vinyl group can participate in polymerization and various addition reactions, while the iodo group is a prime handle for cross-coupling reactions to introduce further complexity. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, drawing upon established methodologies in heterocyclic chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will detail a plausible retrosynthetic analysis, a forward synthetic route with mechanistic insights, detailed experimental protocols, and a summary of expected outcomes based on analogous transformations reported in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the vinyl and iodo substituents from the core pyridin-2-ol scaffold. Two primary disconnections are considered:

-

C-C bond disconnection: The ethenyl group at the C3 position can be installed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. This retrosynthetic step leads to a 3-halo-4-iodopyridin-2-ol intermediate.

-

C-I bond disconnection: The iodine atom at the C4 position can be introduced through electrophilic iodination of a 3-ethenylpyridin-2-ol precursor.

Considering the potential for side reactions and the directing effects of the existing substituents, a pathway involving the late-stage introduction of the vinyl group is often preferable to avoid potential polymerization or reaction of the vinyl group under iodination conditions. Therefore, the primary proposed retrosynthetic pathway is as follows:

An In-Depth Technical Guide to 3-Ethenyl-4-iodopyridin-2-ol (CAS 2126179-04-0): A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridin-2-one Core

The pyridin-2(1H)-one moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing molecules with specific biological targets.[3] Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4] The subject of this guide, 3-Ethenyl-4-iodopyridin-2-ol, represents a highly functionalized and strategically valuable iteration of this core, offering multiple avenues for chemical diversification and drug discovery.

This guide provides a comprehensive technical overview of this compound, including its structural features, postulated synthetic pathways, and its significant potential for derivatization through modern synthetic methodologies.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 2126179-04-0 | OEM Supplier Data |

| Molecular Formula | C₇H₆INO | OEM Supplier Data |

| Molecular Weight | 247.04 g/mol | OEM Supplier Data |

| Appearance | Likely an off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol | Inferred from related compounds |

Postulated Synthetic Pathways

Caption: Postulated synthetic workflow for this compound.

Step-by-Step Methodologies (Hypothetical)

-

Vinyl Group Installation: A suitable pyridine precursor, such as 3-bromo-4-iodopyridine, could undergo a palladium-catalyzed cross-coupling reaction (e.g., Stille coupling with vinyltributyltin or Suzuki coupling with potassium vinyltrifluoroborate) to introduce the ethenyl group at the 3-position.

-

Iodination: Direct iodination of a 3-ethenylpyridine precursor at the 4-position could be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.[5]

-

Conversion to Pyridin-2-one: The resulting 3-ethenyl-4-iodopyridine can be converted to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent treatment with acetic anhydride would induce a rearrangement to furnish the desired this compound.

Reactivity and Derivatization Potential

The true value of this compound lies in its potential for diversification. The presence of three distinct functional handles—the iodo group, the ethenyl group, and the pyridin-2-one core—allows for a multitude of chemical transformations.

Caption: Derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The carbon-iodine bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions, offering a gateway to a vast chemical space.[6][7] The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, allowing for selective transformations under mild conditions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the arylation of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water). The mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Similar protocols can be employed for other palladium-catalyzed reactions such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), each providing access to unique classes of derivatives.[8][9]

Reactions of the Ethenyl Group

The ethenyl (vinyl) group at the 3-position offers additional opportunities for functionalization.

-

Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position.

-

Polymerization: The vinyl group can participate in polymerization reactions, potentially leading to novel polymers with interesting material properties.

-

Heck Reaction: The vinyl group itself can act as a coupling partner in Heck reactions, further extending the possibilities for molecular elaboration.

Potential Applications in Drug Discovery and Materials Science

The diverse library of compounds that can be generated from this compound makes it a highly attractive starting material for several fields:

-

Drug Discovery: The pyridin-2-one core is a well-established pharmacophore.[1][2] By systematically modifying the 4-position with various aryl, heteroaryl, alkyl, and amino groups, researchers can rapidly generate libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.

-

Materials Science: The potential for polymerization of the ethenyl group, combined with the electronic properties of the substituted pyridin-2-one ring, suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This compound is a versatile and highly functionalized building block with significant potential for applications in drug discovery and materials science. While direct synthetic literature is sparse, its structure allows for logical inference of synthetic pathways and a wide range of derivatization strategies. The strategic positioning of the iodo and ethenyl groups on the biologically relevant pyridin-2-one scaffold provides researchers with a powerful tool for the rapid generation of novel and diverse chemical entities. The protocols and pathways outlined in this guide are intended to serve as a foundation for further exploration and innovation with this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nobelprize.org [nobelprize.org]

spectroscopic data for 3-Ethenyl-4-iodopyridin-2-OL

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethenyl-4-iodopyridin-2-ol

Authored by: A Senior Application Scientist

Introduction

This compound (also known as 4-Iodo-3-vinylpyridin-2-ol) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a vinyl group, an iodine atom, and a hydroxyl group on the pyridine ring imparts a unique combination of chemical properties and potential reactivity. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

A critical aspect of pyridin-2-ol chemistry is its existence in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This equilibrium can be influenced by the solvent, temperature, and pH, and will have a significant impact on the observed spectroscopic data. This guide will consider both tautomers in the interpretation of the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons, and the labile N-H or O-H proton. The electron-donating hydroxyl/oxo group and the electron-withdrawing and magnetically anisotropic iodine atom will significantly influence the chemical shifts of the pyridine ring protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H5 | 6.5 - 7.0 | d | JH5-H6 = 5-7 Hz | Upfield shift due to the influence of the adjacent electron-donating group. |

| H6 | 7.5 - 8.0 | d | JH6-H5 = 5-7 Hz | Downfield shift due to being adjacent to the nitrogen atom. |

| H (vinyl, α) | 6.5 - 7.0 | dd | Jtrans = 16-18 Hz, Jcis = 10-12 Hz | The chemical shift is influenced by the aromatic ring. |

| H (vinyl, β-cis) | 5.3 - 5.8 | dd | Jcis = 10-12 Hz, Jgem = 1-2 Hz | |

| H (vinyl, β-trans) | 5.8 - 6.3 | dd | Jtrans = 16-18 Hz, Jgem = 1-2 Hz | |

| OH/NH | 10.0 - 13.0 | br s | - | The chemical shift is highly dependent on solvent and concentration. In the pyridin-2-one tautomer, this is an N-H proton. |

Note: Predicted values are based on data from related vinyl pyridine and substituted pyridin-2-ol compounds.[2][3]

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A standard proton-decoupled sequence is typically used.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 (C-OH/C=O) | 160 - 165 | Downfield shift due to the attached oxygen. In the pyridin-2-one form, this is a carbonyl carbon. |

| C3 (C-vinyl) | 130 - 135 | |

| C4 (C-I) | 90 - 100 | Significant upfield shift due to the heavy atom effect of iodine. |

| C5 | 115 - 125 | |

| C6 | 140 - 150 | Downfield shift due to proximity to nitrogen. |

| C (vinyl, α) | 130 - 140 | |

| C (vinyl, β) | 115 - 125 |

Note: Predicted values are based on data from related iodinated pyridines and vinyl pyridines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions.

Predicted Mass Spectrum and Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Notes |

| 248 | [M+H]⁺ | Molecular ion peak (for C₇H₆INO). The presence of iodine will give a characteristic isotopic pattern. |

| 121 | [M+H - I]⁺ | Loss of an iodine radical is a very common fragmentation pathway for iodo-aromatic compounds. |

| 220 | [M+H - C₂H₄]⁺ | Loss of ethene from the vinyl group. |

Note: Deiodination can sometimes be observed in the ESI source, especially with certain mobile phase additives like formic acid.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectrum and Interpretation:

The IR spectrum will provide clear evidence for the hydroxyl/amino and carbonyl groups, as well as the vinyl and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Notes |

| 3200 - 3500 (broad) | O-H stretch | Present in the pyridin-2-ol tautomer. |

| 3000 - 3100 | Aromatic and vinyl C-H stretch | |

| ~1650 | C=O stretch | Strong absorption, characteristic of the pyridin-2(1H)-one tautomer. |

| 1550 - 1600 | C=C and C=N stretching | Aromatic ring vibrations. |

| 910 and 990 | =C-H bend (out-of-plane) | Characteristic of a monosubstituted vinyl group. |

| 500 - 600 | C-I stretch |

Note: The presence of a strong band around 1650 cm⁻¹ would indicate a significant contribution from the pyridin-2(1H)-one tautomer.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Spectrum and Interpretation:

The conjugated system of the substituted pyridine ring is expected to give rise to distinct absorption bands in the UV region.

| Predicted λmax (nm) | Electronic Transition | Notes |

| ~230 - 250 | π → π | High-energy transition of the aromatic system. |

| ~280 - 320 | π → π | Lower-energy transition, shifted to longer wavelengths due to the extended conjugation and substituents. |

Note: The position of λmax can be influenced by solvent polarity. The spectra of pyridine derivatives are well-documented.[9][10]

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound requires a synergistic interpretation of all spectroscopic data. The following diagram illustrates the logical flow of this integrated analysis.

Caption: Integrated workflow for the structural elucidation of this compound.

References

- 1. This compound | 2126179-04-0 [amp.chemicalbook.com]

- 2. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Vinylpyridine(100-43-6) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 3-Ethenyl-4-iodopyridin-2-ol: A Predictive ¹H and ¹³C NMR Analysis

An In-Depth Technical Guide

Executive Summary

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 3-ethenyl-4-iodopyridin-2-ol (CAS 2126179-04-0).[1][2] In the absence of fully assigned, publicly available spectra, this document synthesizes data from analogous structures and foundational NMR principles to construct a reliable spectral forecast. We delve into the critical issue of lactam-lactim tautomerism, predict chemical shifts and coupling constants for both potential forms, and outline a robust experimental protocol for empirical validation. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of the structural characterization of substituted pyridin-2-ol systems.

Introduction: The Structural Elucidation Challenge

The compound this compound is a highly functionalized pyridine derivative. Its structure incorporates a vinyl group, a halogen atom, and a hydroxyl group on the pyridine core, making it a potentially valuable intermediate for cross-coupling reactions and further synthetic transformations in medicinal chemistry. Accurate structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

A primary consideration for any 2-hydroxypyridine system is the existence of lactam-lactim tautomerism. The compound can exist in equilibrium between the aromatic 2-hydroxy (lactim) form and the non-aromatic 2-pyridone (lactam) form. This equilibrium is highly sensitive to the solvent environment, with the lactam form generally predominating, especially in polar solvents.[3] Understanding and identifying the dominant tautomer is a critical first step in spectral interpretation.

This guide will therefore address both tautomers, providing a predictive framework that allows researchers to unequivocally identify the structure of their synthesized material.

Molecular Structure and Tautomeric Considerations

The key to interpreting the NMR spectrum of this compound lies in recognizing its two likely tautomeric forms: the lactim (2-hydroxy) form and the lactam (2-pyridone) form.

Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms of the title compound, with IUPAC numbering for NMR assignment.

Key differentiators in the NMR spectra will be:

-

¹H NMR: The presence of a broad, exchangeable N-H proton signal (typically >10 ppm) for the lactam form versus a sharper O-H signal for the lactim form.

-

¹³C NMR: The presence of a C=O signal (C2) in the 160-170 ppm range for the lactam form, versus a more shielded C-O signal (~155-160 ppm) for the lactim form.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will be highly informative. The predictions below are based on data from substituted vinylpyridines and iodopyridines, assuming a standard deuterated solvent like DMSO-d₆, which can stabilize the lactam form.[4][5][6]

Ring Protons (H5, H6)

-

H6: This proton is ortho to the ring nitrogen, which is deshielding. In the lactam form, the C5=C6 double bond will place it in a typical olefinic region. It will be coupled to H5, appearing as a doublet . Expected chemical shift: ~7.5 - 7.8 ppm .

-

H5: This proton is coupled to H6 and will also appear as a doublet . It is further from the electronegative nitrogen and should be upfield relative to H6. Expected chemical shift: ~6.2 - 6.5 ppm .

-

Coupling Constant (³J_H5-H6): Typical ortho coupling in a pyridine-like ring is in the range of 5-8 Hz .

Ethenyl (Vinyl) Protons (H7, H8a, H8b)

The vinyl group protons will form a complex AMX or ABX spin system.

-

H7: This proton is on the carbon attached to the pyridine ring. It is coupled to both H8a and H8b. It will appear as a doublet of doublets (dd) . Expected chemical shift: ~6.8 - 7.2 ppm .

-

H8a (trans to H7): This terminal vinyl proton is coupled to H7 (trans coupling) and H8b (geminal coupling). It will appear as a doublet of doublets (dd) . Expected chemical shift: ~5.8 - 6.1 ppm .

-

H8b (cis to H7): This terminal vinyl proton is coupled to H7 (cis coupling) and H8a (geminal coupling). It will also be a doublet of doublets (dd) . Expected chemical shift: ~5.4 - 5.7 ppm .

-

Coupling Constants:

Labile Proton (N-H or O-H)

-

N-H (Lactam form): If the compound exists as the pyridone, a broad singlet corresponding to the N-H proton is expected. In DMSO-d₆, this peak is often significantly downfield. Expected chemical shift: ~11.0 - 13.0 ppm .

-

O-H (Lactim form): If the hydroxy form is present, a sharper singlet would be observed, the position of which is highly dependent on concentration and solvent. Expected chemical shift: ~9.0 - 11.0 ppm .

Summary of Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H6 | 7.5 - 7.8 | d | ³J_H6-H5 = 5-8 |

| H5 | 6.2 - 6.5 | d | ³J_H5-H6 = 5-8 |

| H7 | 6.8 - 7.2 | dd | ³J_trans ≈ 16; ³J_cis ≈ 10 |

| H8a (trans) | 5.8 - 6.1 | dd | ³J_trans ≈ 16; ²J_gem ≈ 2 |

| H8b (cis) | 5.4 - 5.7 | dd | ³J_cis ≈ 10; ²J_gem ≈ 2 |

| 1-NH (Lactam) | 11.0 - 13.0 | br s | - |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Predictions are based on substituent effects in pyridine and benzene systems and general chemical shift ranges.[9][10] The analysis assumes the more probable lactam tautomer.

-

C2 (Carbonyl Carbon): In the lactam form, this carbon is a carbonyl (C=O) and will be the most downfield signal, highly deshielded. Expected chemical shift: ~160 - 165 ppm .

-

C6: This carbon is bonded to the nitrogen and is part of a double bond (C=C-N), leading to a downfield shift. Expected chemical shift: ~140 - 145 ppm .

-

C4 (Iodo-substituted Carbon): The "heavy atom effect" of iodine causes a strong shielding of the directly attached carbon. This will be the most upfield of the ring sp² carbons. Expected chemical shift: ~95 - 105 ppm .[11]

-

C3: This carbon is substituted with the vinyl group and is adjacent to the C=O and C-I carbons. Its chemical shift will be a balance of these effects. Expected chemical shift: ~115 - 120 ppm .

-

C5: This carbon is part of a C=C double bond and is primarily influenced by the adjacent ring nitrogen and C4-I group. Expected chemical shift: ~110 - 115 ppm .

-

C7 (Vinyl CH): The vinyl carbon attached to the ring. Expected chemical shift: ~130 - 135 ppm .

-

C8 (Vinyl CH₂): The terminal vinyl carbon. Expected chemical shift: ~120 - 125 ppm .

Summary of Predicted ¹³C NMR Data (in DMSO-d₆, Lactam Form)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C2 | 160 - 165 | Carbonyl (C=O), characteristic of lactam form |

| C6 | 140 - 145 | Deshielded by adjacent nitrogen |

| C4 | 95 - 105 | Strongly shielded by iodine ("heavy atom effect") |

| C3 | 115 - 120 | Vinyl-substituted |

| C5 | 110 - 115 | Olefinic ring carbon |

| C7 | 130 - 135 | Vinyl -CH= |

| C8 | 120 - 125 | Vinyl =CH₂ |

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following protocol is recommended. This workflow represents a self-validating system by including steps for sample purity assessment and proper instrument setup.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of solvent is critical, as it can influence the tautomeric equilibrium.[12]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and a 30-45° pulse angle.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (DMSO = 2.50 ppm) or TMS (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Spectral width of ~220 ppm, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.[13]

-

Process and reference the spectrum to the solvent peak (DMSO-d₆ = 39.52 ppm).

-

-

Structural Confirmation (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY (to confirm H-H couplings, e.g., H5-H6 and within the vinyl system) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons, confirming all assignments).

-

Figure 2: Standard operating procedure for the NMR analysis of this compound.

Conclusion

This guide establishes a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound. The key diagnostic features will be the signals from the AMX vinyl system, the coupled pyridine ring protons, and, most critically, the indicators of the dominant tautomeric form (a downfield N-H proton and C=O carbon for the lactam). By comparing empirically acquired data to the predictions laid out in this document and following the robust experimental protocol, researchers can confidently achieve full structural elucidation and verification of this versatile chemical entity.

References

- 1. 2126179-04-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 2126179-04-0 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mdpi.com [mdpi.com]

- 13. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Mass Spectrometry of 3-Ethenyl-4-iodopyridin-2-OL

Introduction: Unveiling the Structure of a Novel Pyridine Derivative

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Ethenyl-4-iodopyridin-2-OL is a substituted pyridine derivative with potential applications in medicinal chemistry, owing to its unique combination of a vinyl group, an iodine atom, and a pyridin-2-ol core. Understanding its molecular structure and stability is a critical step in its development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) tandem mass spectrometry (MS/MS). We will delve into the rationale behind experimental design, predict fragmentation pathways, and offer a robust protocol for its analysis.

Molecular Properties and Isotopic Distribution

Before delving into the mass spectrometric analysis, it is crucial to establish the fundamental molecular properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₆INO |

| Monoisotopic Mass | 246.9494 g/mol |

| Average Mass | 247.03 g/mol |

The presence of iodine is particularly noteworthy due to its single stable isotope (¹²⁷I), which simplifies the main isotopic cluster of the molecular ion. However, the presence of carbon (¹³C) will contribute to an M+1 peak of approximately 7.7% relative abundance.

Methodology: Acquiring High-Quality Mass Spectra

The choice of ionization technique is critical for analyzing a molecule like this compound. Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion, a crucial piece of information for structural confirmation.[1]

Experimental Protocol: ESI-MS and MS/MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. The acidic or basic modifier facilitates ionization.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: ESI in both positive and negative ion modes should be explored to determine the most sensitive and informative analysis. Given the presence of a basic pyridine nitrogen and an acidic hydroxyl group, both modes are expected to yield ions.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Typical Starting Points):

-

Capillary Voltage: 3.5-4.5 kV (positive mode), -3.0 to -4.0 kV (negative mode)

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

-

-

MS Scan:

-

Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500 to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

-

Tandem MS (MS/MS) Scan:

-

Select the precursor ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID).

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a product ion spectrum. This will provide valuable structural information. Fragmentation can occur through various pathways, including simple bond cleavages and rearrangements.[2][3]

-

Predicted Mass Spectra and Fragmentation Analysis

The structural features of this compound—the pyridine ring, the hydroxyl group, the vinyl substituent, and the iodo substituent—will all influence its fragmentation pattern. Aromatic systems like pyridine tend to form stable molecular ions.[4][5]

Positive Ion Mode ESI-MS

In positive ion mode, the molecule is expected to be readily protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 247.9567.

Predicted Major Fragment Ions (Positive Mode):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 247.9567 | 121.0500 | I• (Iodine radical) |

| 247.9567 | 219.9618 | CO (Carbon monoxide) |

| 247.9567 | 120.0422 | HI (Hydrogen iodide) |

| 121.0500 | 93.0551 | C₂H₄ (Ethene) |

Proposed Fragmentation Pathway (Positive Ion Mode):

The most probable initial fragmentation event is the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical (I•) or a molecule of hydrogen iodide (HI). Subsequent fragmentation could involve the loss of the vinyl group as ethene or cleavage of the pyridin-2-ol ring.

Caption: Predicted fragmentation of [M+H]⁺.

Negative Ion Mode ESI-MS

In negative ion mode, deprotonation of the hydroxyl group will form the [M-H]⁻ ion at m/z 245.9419.

Predicted Major Fragment Ions (Negative Mode):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 245.9419 | 119.0344 | I⁻ (Iodide ion) |

| 245.9419 | 118.0266 | HI (Hydrogen iodide) |

Proposed Fragmentation Pathway (Negative Ion Mode):

Fragmentation in negative ion mode is often simpler. The primary fragmentation is expected to be the loss of an iodide ion (I⁻) or a neutral molecule of hydrogen iodide.

Caption: Predicted fragmentation of [M-H]⁻.

Conclusion: A Roadmap for Structural Verification

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS and tandem MS, researchers can confirm the molecular weight and gain deep insights into its chemical structure through the interpretation of its fragmentation patterns. The predicted fragmentation pathways, centered on the lability of the carbon-iodine bond and rearrangements within the substituted pyridine core, offer a valuable roadmap for interpreting the resulting spectra. This analytical approach is fundamental for ensuring the identity and purity of this novel compound, thereby supporting its progression in research and development pipelines.

References

Navigating the Solid State: A Technical Guide to the Structural Elucidation of 3-Ethenyl-4-iodopyridin-2-OL

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical framework for the comprehensive structural elucidation of 3-Ethenyl-4-iodopyridin-2-OL, a substituted pyridinone of interest in medicinal chemistry. In the absence of a publicly available experimental crystal structure, this document outlines the complete workflow for its determination, from targeted synthesis and single-crystal growth to analysis by single-crystal X-ray diffraction (SCXRD). Furthermore, we present a robust in-silico analysis, leveraging Crystal Structure Prediction (CSP) to forecast the molecule's likely packing motifs and intermolecular interactions, offering a powerful predictive lens for solid-form screening and development. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

Introduction: The Imperative of Structural Knowledge in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the solid-state properties of the API. The crystal structure dictates how molecules pack together, influencing everything from manufacturing processes to the ultimate therapeutic efficacy of the drug product. For a molecule like this compound, with its potential for diverse intermolecular interactions—including hydrogen bonding from the pyridin-2-OL tautomer, and halogen bonding from the iodine substituent—a thorough understanding of its solid-state behavior is paramount.

As of the date of this publication, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).[1][2] This guide, therefore, serves a dual purpose: to provide a validated, step-by-step protocol for the experimental determination of this structure, and to offer a predictive analysis of its crystalline landscape through state-of-the-art computational methods.

Molecular Scaffolding: Synthesis and Tautomerism

Proposed Synthetic Pathway

A feasible approach involves the construction of the substituted pyridine ring, followed by functional group interconversion. One potential route could start from a suitable 2-aminopyridine precursor, involving bromination and subsequent iodination reactions to install the halogen atoms.[3] The ethenyl group could be introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. The final transformation to the pyridin-2-ol would likely involve a diazotization-hydrolysis sequence on an amino precursor.

It is critical to underscore the importance of purification at each step, typically involving column chromatography, to isolate the desired intermediates with high purity. The final product's identity and purity must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy, before proceeding to crystallization.

The Pyridin-2-ol / 2-Hydroxypyridine Tautomerism

A key structural feature of the target molecule is the pyridin-2-ol moiety, which exists in tautomeric equilibrium with its 2-hydroxypyridine form.

Caption: Tautomeric equilibrium of the core scaffold.

In the solid state, 2-pyridone derivatives overwhelmingly favor the lactam (pyridin-2-one) form, which allows for the formation of stable, hydrogen-bonded dimers or helical chains.[4] This preference is a crucial consideration for predicting intermolecular interactions. X-ray crystallography provides unambiguous evidence of which tautomer is present in the crystal lattice.

In Silico Structural Analysis: A Predictive Approach

In the absence of experimental data, Crystal Structure Prediction (CSP) offers a powerful computational alternative to explore the potential polymorphic landscape of a molecule.[1][5][6][7][8] CSP algorithms generate a multitude of plausible crystal packing arrangements, which are then ranked by their calculated lattice energies.

CSP Workflow

The CSP workflow is a multi-stage process designed to balance computational cost with accuracy.

Caption: A typical Crystal Structure Prediction (CSP) workflow.

This process generates a crystal energy landscape, plotting the relative energies of predicted polymorphs. While CSP cannot definitively prove which form will be obtained experimentally, it provides invaluable insights into the likely stable structures and the potential for polymorphism.

Predicted Intermolecular Interactions

Based on the functional groups present in this compound, we can anticipate several key intermolecular interactions that will likely govern its crystal packing:

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of strong, directional dimers or chains, a primary motif for pyridin-2-ones. |

| Halogen Bonding | C-I (donor), O=C or N (acceptor) | Directional interaction that can compete with or complement hydrogen bonding, influencing packing. |

| π-π Stacking | Pyridine rings | Stacking of aromatic rings, contributing to overall lattice stability. |

| van der Waals Forces | Ethenyl group, aliphatic C-H | Weaker, non-directional forces filling space and contributing to lattice energy. |

The interplay between the strong N-H···O=C hydrogen bond and the directional C-I···O or C-I···N halogen bond will be a critical determinant of the final crystal structure.

Experimental Determination: The Path to an Unambiguous Structure

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[2][9][10][11] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Step 1: Crystallization

The primary challenge in SCXRD is often the growth of high-quality single crystals of sufficient size (typically >50 µm). A systematic screening of crystallization conditions is essential.

Protocol: Small-Molecule Crystallization Screening

-

Material Preparation: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit nucleation and crystal growth.

-

Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Screening Techniques:

-

Slow Evaporation: Leave solutions in loosely capped vials to allow the solvent to evaporate slowly over hours to days. This is often the simplest and most effective starting point.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound solution on a slide over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent into the drop reduces the compound's solubility, promoting crystallization.

-

Cooling Crystallization: Slowly cool a saturated solution to induce crystallization. The rate of cooling is critical to prevent the formation of polycrystalline material.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and damage during handling and data collection.

Step 2: Single-Crystal X-ray Diffraction

The SCXRD experiment involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the structure.

Caption: Workflow for single-crystal X-ray diffraction (SCXRD).

Data Analysis and Interpretation

Successful structure solution and refinement yield a model of the asymmetric unit of the crystal. For this compound, the key structural parameters to be determined and analyzed are summarized below. For comparative purposes, experimental values for the related molecule 4-iodopyridine are included.[12]

| Parameter | This compound (Expected) | 4-Iodopyridine (Experimental)[12] | Significance |

| Space Group | To be determined | P2₁/n (Monoclinic) | Describes the symmetry of the crystal lattice. |

| Z (Molecules per unit cell) | To be determined | 4 | Indicates the number of molecules in the unit cell. |

| C-I Bond Length | ~2.10 Å | 2.098 Å | A key parameter for assessing halogen bonding potential. |

| N-H Bond Length | ~0.86 Å (if located) | N/A | Confirms the pyridone tautomer. |

| C=O Bond Length | ~1.24 Å | N/A | Confirms the pyridone tautomer. |

| Hydrogen Bond (N-H···O) Distance | ~2.8 - 3.0 Å | N/A | Quantifies the primary intermolecular interaction. |

| Halogen Bond (C-I···O/N) Distance | <3.5 Å | N/A | Indicates the presence and strength of halogen bonding. |

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. The combination of a robust synthetic and crystallization strategy with the power of single-crystal X-ray diffraction will yield an unambiguous solution. The in-silico predictions presented herein offer valuable, actionable intelligence, suggesting that the interplay between strong hydrogen bonding and directional halogen bonding will be the defining feature of its solid-state architecture.

The successful determination of this crystal structure will not only be a significant contribution to the chemical sciences but will also provide the foundational knowledge required to advance the development of this compound as a potential therapeutic agent. The resulting structural data will enable rational formulation design, risk assessment for polymorphism, and a deeper understanding of its structure-activity relationship.

References

- 1. schrodinger.com [schrodinger.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. ijssst.info [ijssst.info]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical studies of substituted pyridin-2-ol derivatives

An In-Depth Technical Guide to the Theoretical Study of Substituted Pyridin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridin-2-ol and its tautomeric form, 2-pyridone, represent a class of heterocyclic compounds that are not only of fundamental academic interest but are also privileged scaffolds in medicinal chemistry and materials science.[1][2] Their biological activity and physicochemical properties are intrinsically linked to a delicate tautomeric equilibrium, which is, in turn, profoundly influenced by the nature and position of substituents on the pyridine ring.[3][4] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to unravel the complex interplay of factors governing the structure, reactivity, and potential applications of these derivatives. By leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), researchers can gain predictive insights into molecular stability, spectroscopic signatures, and interaction profiles, thereby accelerating the discovery and design of novel functional molecules.[5][6]

The Crucial Tautomeric Landscape: Pyridin-2-ol vs. 2-Pyridone

The defining characteristic of pyridin-2-ol derivatives is their existence in a tautomeric equilibrium between the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) form.[1] While in the solid state and solution, the equilibrium overwhelmingly favors the 2-pyridone form due to its greater thermodynamic stability, the energetic difference in the gas phase is remarkably small.[1][7] Ab initio calculations have estimated that 2-pyridone is more stable than 2-hydroxypyridine by a mere 0.3 kcal/mol in the gas phase, a value in excellent agreement with experimental findings.[7] This subtle energetic balance can be readily perturbed by substituents and the surrounding environment, making computational analysis an indispensable tool for understanding and predicting the tautomeric preference.

The significance of this tautomerism extends to the reactivity and biological function of these molecules. The distinct electronic and structural features of each tautomer dictate their hydrogen bonding capabilities, dipole moments, and ability to interact with biological targets.[6]

References

- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Foreword: The Strategic Importance of Vinyl Iodopyridines

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Iodopyridines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone. Its presence in numerous bioactive molecules and functional materials necessitates a deep understanding of its chemical behavior. When functionalized with both an iodo and a vinyl group, the iodopyridine moiety transforms into a versatile and powerful building block. The vinyl group serves as a reactive handle for a multitude of transformations, while the carbon-iodine bond provides a prime site for cross-coupling reactions.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a nuanced exploration of the vinyl group's reactivity within the unique electronic environment of the iodopyridine ring. We will dissect the causal relationships between the pyridine nitrogen's position, the choice of catalytic system, and the ultimate reaction outcome. The protocols described herein are presented not merely as instructions, but as self-validating systems, grounded in mechanistic understanding to empower you to troubleshoot, optimize, and innovate in your own work.

The Electronic Landscape: Understanding Inherent Reactivity

The reactivity of a vinyl group on an iodopyridine ring is not considered in isolation. It is profoundly influenced by the inherent electronic properties of the pyridine ring itself.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density from the ring.[1] Furthermore, resonance effects show a delocalization of the pi-electrons towards the nitrogen, resulting in electron deficiency at the ortho (2,6) and para (4) positions.[1]

This electron-deficient nature has two primary consequences for a vinyl substituent:

-

Modulation of the Vinyl Group's Nucleophilicity: The vinyl group is rendered less electron-rich than, for example, the vinyl group in styrene. This impacts its susceptibility to electrophilic attack and its behavior in reactions like hydroboration.

-

Activation of the C-I Bond: The electron-withdrawing character of the ring can influence the adjacent C-I bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, a critical initiation step.

The position of the vinyl and iodo groups relative to the nitrogen is therefore a critical determinant of reactivity, a factor we will explore in the context of specific transformations.

Key Transformations of the Vinyl Group

The vinyl group is a gateway to a vast array of chemical structures. We will focus on the most impactful and widely utilized transformations in a drug development context.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Vinyl iodides are exceptional substrates for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the halogens, allowing for oxidative addition to Pd(0) catalysts under mild conditions.[2]

The general catalytic cycle for these reactions provides a foundational framework for understanding the specific nuances of each named reaction.

References

electronic properties of 3-Ethenyl-4-iodopyridin-2-OL

An In-Depth Technical Guide to the Electronic Properties of 3-Ethenyl-4-iodopyridin-2-ol

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing electronic characteristics.[1][2][3] This guide focuses on a specific, sparsely documented derivative, this compound (CAS 2126179-04-0). Given the scarcity of direct experimental data in public literature, this document serves as a predictive framework and a methodological guide for researchers. By deconstructing the molecule into its constituent functional groups—the pyridinone core, the ethenyl substituent, and the iodo substituent—we will project its electronic properties based on established chemical principles and data from analogous structures. This guide provides a theoretical foundation, proposes robust computational and experimental workflows for validation, and discusses the potential applications of this molecule in drug discovery and organic electronics.

The Pyridinone Core: A Versatile Scaffold

Pyridinone and its derivatives are central to the development of numerous pharmaceuticals and functional materials.[4][5] Their importance stems from a unique combination of features: the nitrogen heteroatom provides a site for hydrogen bonding and coordination, while the conjugated system imparts specific electronic and optical properties. The pyridine ring can significantly enhance a drug molecule's biochemical potency, improve metabolic stability, and resolve issues with protein binding.[4] In drug development, pyridinone-containing molecules have found applications as anticancer, antiviral, and anti-inflammatory agents, among others.[1][4] The specific molecule of interest, this compound, combines this valuable core with functional groups that allow for fine-tuning of its electronic landscape and provide synthetic handles for further derivatization.

The Decisive Equilibrium: Pyridin-2-ol vs. 2-Pyridone Tautomerism

A critical feature governing the electronic properties of this molecule is the tautomeric equilibrium between the pyridin-2-ol (aromatic, hydroxyl form) and the 2-pyridone (non-aromatic, keto form). In most solvents and in the solid state, the equilibrium overwhelmingly favors the 2-pyridone form due to its greater thermodynamic stability, arising from the strong C=O bond and favorable amide resonance. This distinction is not merely academic; it fundamentally alters the molecule's electronic structure, aromaticity, dipole moment, and hydrogen bonding capabilities. All subsequent analysis in this guide assumes the molecule exists predominantly as the 3-Ethenyl-4-iodo-2-pyridone tautomer.

Caption: Tautomeric equilibrium favoring the 2-pyridone form.

Analysis of Substituent Effects on the Electronic Landscape

The electronic character of the 2-pyridone core is modulated by the substituents at the C3 and C4 positions.

The C3-Ethenyl Group: Extending π-Conjugation

The ethenyl (vinyl) group at the C3 position is a π-donating system. It extends the conjugation of the pyridone ring, which has several key consequences:

-

HOMO Destabilization: The vinyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation.

-

Bathochromic Shift: The extended conjugation is expected to decrease the HOMO-LUMO energy gap, resulting in a shift of the molecule's absorption maximum to longer wavelengths (a bathochromic or red shift) in its UV-Visible spectrum.

The C4-Iodo Group: Inductive Withdrawal and Synthetic Utility

The iodine atom at the C4 position introduces competing electronic effects:

-

Inductive Effect: As a halogen, iodine is more electronegative than carbon and exerts a net electron-withdrawing effect through the sigma bond framework (inductive effect). This tends to lower the energy of both the HOMO and LUMO.

-

Resonance Effect: The lone pairs on the iodine atom can participate in resonance, donating electron density to the ring. However, for halogens, this effect is generally weaker than the inductive withdrawal.

-

Synthetic Handle: The carbon-iodine bond is a versatile functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the iodine to be replaced with a wide variety of other functional groups, making this molecule a valuable intermediate for creating libraries of new compounds.[6][7]

Theoretical Framework for Predicting Electronic Properties

To quantify the electronic properties of 3-Ethenyl-4-iodo-2-pyridone, computational chemistry, specifically Density Functional Theory (DFT), is the method of choice. DFT provides a robust framework for predicting molecular geometries, orbital energies, and electron distribution with high accuracy.[8][9]

Protocol: DFT Calculation Workflow

A reliable prediction of the molecule's electronic properties can be achieved with the following computational protocol.

Objective: To calculate the ground-state geometry, HOMO-LUMO energies, and electrostatic potential map of 3-Ethenyl-4-iodo-2-pyridone.

Methodology:

-

Structure Building: Construct the 3D structure of the 3-Ethenyl-4-iodo-2-pyridone tautomer using a molecular editor (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311G+(d,p) basis set.[8] For the iodine atom, a basis set with effective core potentials (e.g., LANL2DZ) is recommended.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the molecular orbital energies (HOMO, LUMO), molecular dipole moment, and the electrostatic potential map.

-

Data Analysis: Extract the HOMO and LUMO energy values to calculate the energy gap (ΔE = ELUMO – EHOMO). Visualize the molecular orbitals and the electrostatic potential map to identify regions of high and low electron density.

Caption: Workflow for DFT-based prediction of electronic properties.

Predicted Electronic Data

The following table summarizes the predicted quantitative data that would be obtained from the DFT protocol described above. These values are illustrative estimates based on similar substituted pyridone systems found in the literature.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Determines electronic transition energy, chemical reactivity, and kinetic stability.[9] |

| Dipole Moment | ~ 3.5 - 4.5 D | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |

Proposed Experimental Validation Workflow

Theoretical predictions must be validated by empirical data. The following section outlines a comprehensive workflow for the synthesis and characterization of the molecule's electronic properties.

Synthesis and Purification

The synthesis of substituted iodopyridines can be achieved through various established methods, often starting from a corresponding bromo- or aminopyridine.[6][7] A plausible route would involve the halogenation of a suitable 3-ethenylpyridin-2-one precursor. Following synthesis, purification via column chromatography or recrystallization is essential to obtain a high-purity sample for analysis.

Spectroscopic and Electrochemical Characterization

Objective: To experimentally measure the optical and electrochemical properties of this compound.

Protocol:

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution (e.g., 10-5 M) of the purified compound in a suitable solvent (e.g., Dichloromethane, Acetonitrile).

-

Record the absorption spectrum over a range of ~200-800 nm.

-

Identify the wavelength of maximum absorption (λmax). The onset of the lowest energy absorption band can be used to estimate the optical band gap.

-

-

Cyclic Voltammetry (CV):

-

Prepare a solution of the compound (~1 mM) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

-

Scan the potential to measure the first oxidation (Eox) and reduction (Ered) potentials.

-

Estimate the HOMO and LUMO energy levels from these potentials using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard:

-

EHOMO = -e [Eox - E1/2(Fc/Fc+)] - 4.8 eV

-

ELUMO = -e [Ered - E1/2(Fc/Fc+)] - 4.8 eV

-

-

Caption: Experimental workflow for validation of electronic properties.

Potential Applications in Research and Development

The unique combination of a pyridinone core, an extended π-system, and a versatile synthetic handle (iodine) suggests potential applications in several high-value research areas:

-

Drug Discovery: The molecule can serve as a core scaffold for developing new therapeutic agents. The pyridinone moiety is a known pharmacophore, and the ethenyl and iodo groups can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.[10][11]

-

Organic Electronics: The conjugated structure suggests potential as a building block for organic semiconductors, dyes for dye-sensitized solar cells, or organic light-emitting diodes (OLEDs). The electronic properties can be systematically tuned via cross-coupling reactions at the C4 position to modify the HOMO-LUMO gap and charge transport characteristics.

-

Chemical Probes and Sensors: The potential for fluorescence and the presence of atoms capable of coordinating with metal ions could enable its use as a scaffold for developing fluorescent chemical sensors.

Conclusion

While this compound remains a largely unexplored molecule, a detailed analysis of its structure provides a strong basis for predicting its electronic properties. The dominant 2-pyridone tautomer possesses a conjugated system influenced by the π-donating ethenyl group and the inductively withdrawing iodo group. This guide outlines a clear theoretical and experimental path for its comprehensive characterization. The proposed DFT and electrochemical workflows provide a robust framework for researchers to validate these predictions and unlock the potential of this promising molecule as a versatile building block in both medicinal chemistry and materials science.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempanda.com [chempanda.com]

- 7. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 3-Ethenyl-4-iodopyridin-2-OL

Introduction: A Versatile Trifunctional Building Block

3-Ethenyl-4-iodopyridin-2-OL is a richly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure presents three distinct points for chemical modification: a reactive carbon-iodine bond at the 4-position, ideal for cross-coupling reactions; a vinyl group at the 3-position, which can participate in various addition and polymerization reactions; and a 2-hydroxypyridine moiety, which can be engaged in N- or O-alkylation, or influence the electronic properties of the ring system.

This guide focuses on the strategic utilization of the C-I bond in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] However, the unique combination of functional groups in this compound presents specific challenges that require careful consideration for the development of a robust and high-yielding protocol. This document provides a comprehensive analysis of these challenges and offers detailed, field-proven strategies and protocols for researchers, scientists, and drug development professionals to successfully employ this versatile building block.

Mechanistic Considerations & Key Challenges

The successful application of this compound in Suzuki coupling hinges on navigating three primary chemical challenges: the reactivity of the C-I bond, the influence of the 2-hydroxypyridyl group, and the stability of the vinyl substituent.

The Carbon-Iodine Bond: A Highly Reactive Handle

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend I > Br > Cl >> F.[1][3] This high reactivity is due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[3] This inherent reactivity makes the 4-position of the pyridine ring the primary site for the Suzuki coupling, allowing for selective functionalization even in the presence of other, less reactive halides.

The 2-Hydroxypyridine Moiety: Tautomerism and Catalyst Inhibition

The 2-hydroxypyridine unit is central to the main challenge in coupling reactions involving this substrate. It exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium can be influenced by solvent, temperature, and pH. The presence of the N-H proton in the 2-pyridone tautomer introduces the risk of catalyst inhibition. The lone pairs on both the pyridine nitrogen and the exocyclic oxygen (in either tautomer) can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species and hindering the catalytic cycle.[4] This phenomenon is a well-documented challenge in the coupling of nitrogen-containing heterocycles.[5] Furthermore, substrates bearing unprotected N-H groups can be problematic in standard cross-coupling protocols, often necessitating additional protection/deprotection steps.[5] However, recent advances in ligand design have enabled successful couplings on such substrates without protection.[5]

The 3-Vinyl Group: Potential for Side Reactions

While the vinyl group is intended to be a handle for subsequent transformations, its presence during the Suzuki coupling requires careful management of reaction conditions. Under certain catalytic conditions, side reactions such as Heck-type coupling or polymerization can occur. Additionally, isomerization of the vinyl group is a possibility that needs to be monitored.[6] The choice of ligand and temperature will be crucial in mitigating these potential side reactions.[7]

Strategic Protocol Development for Suzuki Cross-Coupling

Given the unique characteristics of this compound, a systematic approach to reaction optimization is recommended. The following sections provide a detailed guide to selecting and screening key reaction parameters.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

Screening of Reaction Parameters

The following table summarizes recommended starting points for the optimization of the Suzuki coupling of this compound.

| Parameter | Recommendation | Rationale | References |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. | [8][9] |

| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, SImes | Bulky, electron-rich ligands are crucial for promoting oxidative addition and preventing catalyst inhibition by the pyridine nitrogen. They have shown high efficacy in couplings of challenging heteroaromatics and substrates with unprotected N-H groups. | [2][4][5][10] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic inorganic bases are generally effective. K₃PO₄ is often a good starting point for N-H containing substrates. The choice of base can influence the tautomeric equilibrium and the rate of transmetalation. | [5][11] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic pinacol esters | Pinacol esters can be used to mitigate protodeboronation, a common side reaction, especially under aqueous conditions. | [4][12] |

| Solvent | Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF | Aprotic polar solvents, often with a small amount of water, are standard. The aqueous component helps to dissolve the inorganic base and facilitate the formation of the active boronate species. | [1][13][14] |

| Temperature | 80-110 °C | A balance must be struck between providing enough thermal energy for the reaction to proceed and avoiding decomposition or side reactions of the vinyl group. | [14][15] |

| Catalyst Loading | 1-3 mol% | A typical starting range for optimization. Higher loadings may be necessary if catalyst inhibition is significant. | [4][5] |

Experimental Protocols

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst and the ligand.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-